Tafenoquine succinate is a synthetic compound classified as an 8-aminoquinoline derivative. [, ] It is the succinate salt form of tafenoquine. [] This compound exhibits notable antimalarial activity, particularly against the parasite Plasmodium falciparum. [, ] Research highlights its potential as both a prophylactic and treatment option for malaria, showing superior potency and a longer half-life compared to the related drug primaquine. [, ]
Tafenoquine succinate is classified as an 8-aminoquinoline antimalarial drug. It is a synthetic derivative of primaquine and was developed for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum . The compound is produced through chemical synthesis, resulting in a pale green to orange solid with a molecular formula of and a molecular weight of approximately 581.58 g/mol for the succinate salt .
The molecular structure of tafenoquine succinate features several key components:
The structural integrity is crucial for its interaction with biological targets involved in malaria infection.
Tafenoquine succinate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for both the synthesis and therapeutic efficacy of tafenoquine.
Tafenoquine acts as a tissue schizontocide, targeting both pre-erythrocytic (liver) and erythrocytic (blood) stages of Plasmodium parasites. The proposed mechanism involves:
The long half-life (approximately 15 days) allows for extended prophylactic effects against malaria relapse .
Tafenoquine succinate exhibits several notable physical and chemical properties:
These properties are critical for the formulation of effective pharmaceutical products.
Tafenoquine succinate has several significant applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3